molecular formula C17H21NO4 B163108 6beta-Oxymorphol CAS No. 54934-75-7

6beta-Oxymorphol

Cat. No. B163108
CAS RN: 54934-75-7
M. Wt: 303.35 g/mol
InChI Key: AABLHGPVOULICI-LQPBRMSDSA-N
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Description

Synthesis Analysis

The synthesis of 6beta-Oxymorphol involves the reduction of oxymorphone . The process begins with oxymorphone hydrochloride and aminoiminomethanesulfinic acid in water at 65 degrees Celsius for 4 hours under an inert atmosphere . The reaction is then continued with water and ammonium chloride at a pH of 10-10.5 . The product precipitates as a white solid and is separated by filtration .

Scientific Research Applications

Neurology Research

6beta-Oxymorphol is utilized in neurology research as a certified reference material for chemical standards . Its role in studying neurological pathways and disorders is crucial due to its biochemical properties.

Pharmacology

In pharmacology, 6beta-Oxymorphol is an active metabolite of oxymorphone, contributing to the development of new semi-synthetic analgesics and cough suppressants . It’s also used in pharmacophore modeling for drug design .

Biochemistry

The compound’s biochemical interactions are significant for understanding molecular mechanisms within cells. It serves as a reference in the synthesis and analysis of complex biochemical systems .

Toxicology

6beta-Oxymorphol’s metabolites are important in toxicological studies, particularly in omics approaches, which include transcriptomics, proteomics, and metabolomics, to elucidate toxicity mechanisms and establish adverse outcome pathways .

Environmental Science

While direct applications of 6beta-Oxymorphol in environmental science aren’t explicitly mentioned, related compounds are used in nanomaterials for environmental improvement and photocatalysis for pollution control .

Analytical Chemistry

As a high-quality reference material, 6beta-Oxymorphol aids in the calibration and validation of analytical methods, ensuring accuracy and precision in chemical analysis .

Medicine

Its derivatives are explored for medical applications, including diagnostic imaging and therapeutic interventions, due to their radioactive properties .

Neuroscience

The compound is part of the molecular systems neuroscience, where it helps in understanding how molecular systems modulate circuits and brain networks, influencing brain states and behavior .

properties

IUPAC Name

(4R,4aS,7R,7aR,12bS)-3-methyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,7,9-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-18-7-6-16-13-9-2-3-10(19)14(13)22-15(16)11(20)4-5-17(16,21)12(18)8-9/h2-3,11-12,15,19-21H,4-8H2,1H3/t11-,12-,15+,16+,17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABLHGPVOULICI-LQPBRMSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C4C(CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@]23[C@@H]4[C@@H](CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317903
Record name beta-Oxymorphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6beta-Oxymorphol

CAS RN

54934-75-7
Record name β-Oxymorphol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54934-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6beta-Oxymorphol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054934757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Oxymorphol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.BETA.-OXYMORPHOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67P6D5Q6YK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The crude Oxymorphone Base (267.7 g wet, 180.1 g dry basis) was transferred back to a clean 3000 mL reaction vessel and 1-propanol (321.6 g) was charged. The slurry was heated to 90±3° C. and stirred for 1.5 h. The temperature was lowered to 25±5° C. and stirred for 1 h. The batch was further cooled to 10±5° C. and stirred 1 h. The product was collected by filtration washing the cake with 1-propanol (10±5° C., 2×48.2 g) then drying under vacuum at 55±5° C. to give Oxymorphone Base (167.8 g, 83.3% yield, 99.9 area %, 6α-oxymorphol 0.11 area %, 6β-oxymorphol not detected).
Name
Oxymorphone
Quantity
267.7 g
Type
reactant
Reaction Step One
Quantity
321.6 g
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 6beta-Oxymorphol in the metabolism of oxymorphone across different species?

A1: 6beta-Oxymorphol is a key metabolite generated through the 6-keto reduction of oxymorphone. This study [] demonstrates that 6beta-Oxymorphol was found in the urine of all species tested (human, rat, dog, guinea pig, and rabbit), indicating its consistent presence as a metabolic product. The study highlights a species-specific variation in the ratio of 6beta-Oxymorphol to its isomer, 6alpha-oxymorphol, suggesting differences in the stereoselectivity of the 6-keto reduction pathway across species. This insight is crucial for understanding how oxymorphone is processed and eliminated by different organisms.

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